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molecular formula C11H12FNO3 B1317179 N-(2-Fluorophenyl)-malonamic acid ethyl ester

N-(2-Fluorophenyl)-malonamic acid ethyl ester

Cat. No. B1317179
M. Wt: 225.22 g/mol
InChI Key: ZELRXSQSERBNAV-UHFFFAOYSA-N
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Patent
US09328138B2

Procedure details

To a solution of 2-fluoroaniline (8.67 ml) in ethyl acetate (266 ml) was added water (200 ml) and sodium bicarbonate (15.12 g). Ethyl malonyl chloride (13.82 ml) was added and the solution was stirred at room temperature for 1 hour. The two layers were separated and the organic phase was washed with a saturated aqueous solution of sodium bicarbonate, water and brine, dried over sodium sulfate and evaporated to provide a brownish oil. The crude reaction mixture was used directly in the next step. LRMS (ES+) m/z 226.1 (M+H)+.
Quantity
8.67 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
15.12 g
Type
reactant
Reaction Step One
Quantity
266 mL
Type
reactant
Reaction Step One
Quantity
13.82 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].O.[C:10](=O)(O)[O-:11].[Na+].C(C(C(Cl)=O)C(Cl)=O)C.[C:24]([O:27][CH2:28][CH3:29])(=[O:26])[CH3:25]>>[F:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH:4][C:10](=[O:11])[CH2:25][C:24]([O:27][CH2:28][CH3:29])=[O:26] |f:2.3|

Inputs

Step One
Name
Quantity
8.67 mL
Type
reactant
Smiles
FC1=C(N)C=CC=C1
Name
Quantity
200 mL
Type
reactant
Smiles
O
Name
Quantity
15.12 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
266 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
13.82 mL
Type
reactant
Smiles
C(C)C(C(=O)Cl)C(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The two layers were separated
WASH
Type
WASH
Details
the organic phase was washed with a saturated aqueous solution of sodium bicarbonate, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to provide a brownish oil
CUSTOM
Type
CUSTOM
Details
The crude reaction mixture

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
FC1=C(C=CC=C1)NC(CC(=O)OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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